molecular formula C16H23NO3 B13513788 Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B13513788
M. Wt: 277.36 g/mol
InChI Key: JPPUHXYDIMKBOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-hydroxyphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes, and implementing purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate in PROTACs involves its role as a linker that connects the target protein-binding moiety to the E3 ligase-binding moiety. This facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and degradation of the target protein . The molecular targets and pathways involved depend on the specific PROTAC and target protein being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is unique due to its specific use as a semi-flexible linker in PROTAC development. Its structure allows for the incorporation of rigidity into the linker region, which can impact the 3D orientation of the degrader and optimize drug-like properties .

Biological Activity

Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a 3-hydroxyphenyl moiety. This structure contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The following mechanisms have been identified:

  • Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, in U251 glioblastoma cells, treatment with this compound resulted in a significant decrease in cell viability, indicating potential anticancer properties .
  • Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains, although further research is needed to elucidate these findings .

Case Studies

  • Glioblastoma Study : In a study involving U251 glioblastoma cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. RNA sequencing analysis revealed significant changes in gene expression related to cell growth and inflammatory responses .
  • Antimicrobial Activity : A recent investigation evaluated the antimicrobial efficacy of this compound against various pathogens. It demonstrated notable activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Comparative Analysis

To better understand the potency and efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer400 (in U251 cells)
Compound AAntimicrobial50
Compound BAnti-inflammatory30

Properties

IUPAC Name

tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-7-12(8-10-17)13-5-4-6-14(18)11-13/h4-6,11-12,18H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPUHXYDIMKBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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